molecular formula C20H20N2O2S B2675034 1-(4-ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole CAS No. 1001785-96-1

1-(4-ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole

Cat. No.: B2675034
CAS No.: 1001785-96-1
M. Wt: 352.45
InChI Key: IVKVFLQVHPCLPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole is a complex organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of 1-(4-ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazole ring, followed by the introduction of the ethoxybenzoyl, dimethyl, and phenylsulfanyl groups. Common reagents used in these reactions include hydrazine derivatives, ethyl acetoacetate, and various benzoyl and sulfanyl compounds. The reaction conditions usually involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

1-(4-Ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-(4-Ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes or modulate receptor signaling pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

1-(4-Ethoxybenzoyl)-3,5-dimethyl-4-(phenylsulfanyl)-1H-pyrazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-ethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O2S/c1-4-24-17-12-10-16(11-13-17)20(23)22-15(3)19(14(2)21-22)25-18-8-6-5-7-9-18/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKVFLQVHPCLPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.